molecular formula C18H14ClN5O B12185875 N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12185875
M. Wt: 351.8 g/mol
InChI Key: VODCKNKTZUIDPJ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole ring, a chlorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14ClN5O

Molecular Weight

351.8 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H14ClN5O/c1-24-16(10-15(23-24)11-6-8-12(19)9-7-11)17(25)22-18-20-13-4-2-3-5-14(13)21-18/h2-10H,1H3,(H2,20,21,22,25)

InChI Key

VODCKNKTZUIDPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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